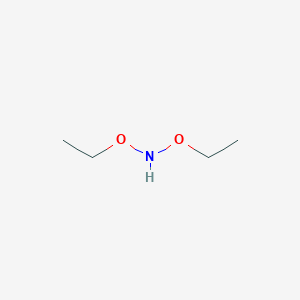

Diethoxyamine

Description

Diethoxyamine (chemical formula: (C₂H₅O)₂NH) is a secondary amine characterized by two ethoxy groups (-OCH₂CH₃) attached to a nitrogen atom. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical manufacturing. For instance, it plays a critical role in the synthesis of drotaverine hydrochloride, a spasmolytic agent, where it undergoes condensation with diethoxyphenylacetic acid to form ethoxyamide, a precursor in the cyclization step . Its structural simplicity and reactivity make it a versatile building block in amine-based reactions.

Properties

CAS No. |

57058-68-1 |

|---|---|

Molecular Formula |

C4H11NO2 |

Molecular Weight |

105.14 g/mol |

IUPAC Name |

(ethoxyamino)oxyethane |

InChI |

InChI=1S/C4H11NO2/c1-3-6-5-7-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

VXMQKONTARQGPP-UHFFFAOYSA-N |

Canonical SMILES |

CCONOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxyamine can be synthesized through the catalytic hydrogenation of diethoxynitrile. This process involves the use of Raney nickel as a catalyst. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of diethoxynitrile to diethoxyamine .

Industrial Production Methods

In industrial settings, diethoxyamine is often produced as an intermediate in the synthesis of other compounds. The process involves multiple stages, including the chloromethylation of ortho-diethoxybenzene, followed by cyanidation to form diethoxynitrile, which is then hydrogenated to yield diethoxyamine .

Chemical Reactions Analysis

Types of Reactions

Diethoxyamine undergoes various chemical reactions, including:

Oxidation: Diethoxyamine can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: Diethoxyamine can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon.

Substitution: Reagents such as halogens or alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethoxyamine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Diethoxyamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: Diethoxyamine derivatives are studied for their potential biological activities.

Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of diethoxyamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions enable diethoxyamine to act as a versatile intermediate in chemical syntheses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Methoxyamine Hydrochloride (CH₃ONH₂·HCl)

- Structure : A primary amine with a methoxy group (-OCH₃) and a hydrochloride salt.

- Applications : Used in biochemistry to inhibit base excision repair (BER) enzymes by binding to abasic sites in DNA .

- Reactivity : Less sterically hindered than diethoxyamine due to its smaller methoxy group, enabling faster nucleophilic reactions.

- Safety : Hazardous upon ingestion or inhalation, requiring controlled handling.

Diethylamine (C₄H₁₁N)

- Structure : A simple secondary amine with two ethyl groups (-CH₂CH₃).

- Applications : Common solvent and precursor for agrochemicals, dyes, and rubber accelerators .

- Reactivity : Highly basic (pKₐ ~ 11) and prone to alkylation/acylation. Unlike diethoxyamine, it lacks ether oxygen atoms, reducing its polarity.

- Physical Properties : Boiling point: 55°C; liquid at room temperature.

Diphenylamine (C₁₂H₁₁N)

- Structure : Two phenyl groups attached to a nitrogen atom.

- Applications : Stabilizer in explosives and propellants; precursor to antioxidants .

- Reactivity : Electrophilic aromatic substitution dominates due to aromatic rings, contrasting with diethoxyamine’s aliphatic reactivity.

[2-(2-Aminoethoxy)ethyl]diethylamine (C₈H₂₀N₂O)

- Structure: A tertiary amine with ethoxy and diethylamino groups.

- Applications : Likely used in specialty surfactants or epoxy curing agents due to its polyetheramine-like structure .

- Reactivity : The ether linkage enhances solubility in polar solvents, while tertiary amine groups facilitate crosslinking in polymer chemistry.

Comparative Analysis via Data Table

Research Findings and Industrial Relevance

- Diethoxyamine in Drug Synthesis : Evidence from Russian patents highlights its role in streamlining drotaverine production, achieving high yields (~85%) via interfacial catalysis and optimized cyclization .

- Contrast with Methoxyamine : While both are amine derivatives, methoxyamine’s DNA-binding specificity contrasts sharply with diethoxyamine’s industrial-scale synthetic utility.

- Safety Considerations : Diethoxyamine’s handling likely requires precautions similar to diethylamine (e.g., corrosion-resistant equipment, ventilation) due to shared amine reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.